molecular formula C10H20OSi B070595 4-(Triethylsilyl)-3-butyn-1-ol CAS No. 160194-29-6

4-(Triethylsilyl)-3-butyn-1-ol

Cat. No.: B070595
CAS No.: 160194-29-6
M. Wt: 184.35 g/mol
InChI Key: WAVVVDUELKMQAZ-UHFFFAOYSA-N
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Description

4-(Triethylsilyl)-3-butyn-1-ol is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a butyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triethylsilyl)-3-butyn-1-ol typically involves the reaction of 3-butyn-1-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-butyn-1-ol is replaced by the triethylsilyl group. The reaction conditions generally include:

  • Solvent: Anhydrous tetrahydrofuran or dichloromethane
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of larger reaction vessels
  • Continuous monitoring of reaction parameters
  • Efficient purification techniques such as distillation or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

4-(Triethylsilyl)-3-butyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate.

    Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst.

    Substitution: Reagents like tetrabutylammonium fluoride or other fluoride sources.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted butyn-1-ol derivatives.

Scientific Research Applications

4-(Triethylsilyl)-3-butyn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Triethylsilyl)-3-butyn-1-ol involves its reactivity due to the presence of the triethylsilyl group and the butyn-1-ol moiety. The triethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The butyn-1-ol moiety provides a reactive site for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.

    Triethylsilane: Contains a triethylsilyl group but lacks the butyn-1-ol moiety.

    Trimethylsilyl chloride: Used in similar synthetic applications but with different reactivity.

Uniqueness

4-(Triethylsilyl)-3-butyn-1-ol is unique due to the combination of the triethylsilyl group and the butyn-1-ol moiety, which provides distinct reactivity and versatility in chemical synthesis. This combination allows for selective protection and deprotection strategies, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

4-triethylsilylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-4-12(5-2,6-3)10-8-7-9-11/h11H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVVVDUELKMQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375299
Record name 4-(Triethylsilyl)-3-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160194-29-6
Record name 4-(Triethylsilyl)-3-butyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160194-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Triethylsilyl)-3-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethyl(4-(triethylsilyl)but-3-inyloxy)silane (32.99 g, 110.66 mmole) was dissolved in MeOH (336 ml), 2N HCl (62 ml) was added, and the mixture was stirred for 4 hours at RT. Hexane (250 ml) and H2O (200 ml) were then added to the solution and the aqueous phase was extracted with hexane (3×100 ml). The combined organic phases were washed with H2O (100 ml) and then with saturated NaCl-Solution (50 ml) and dried over MgSO4. After filtering off the drying agent the solvents were removed on a rotary evaporator. Column chromatography of the residue (hexane/ether=4:1, then ether) yielded 4-(triethylsilyl)but-3-in-1-ol (19.6 g, 96%) as a colourless oil.
Quantity
32.99 g
Type
reactant
Reaction Step One
Name
Quantity
336 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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